molecular formula C27H30 B6289027 1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene CAS No. 39294-88-7

1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene

Cat. No.: B6289027
CAS No.: 39294-88-7
M. Wt: 354.5 g/mol
InChI Key: ZLRVNINHFBZOJN-UHFFFAOYSA-N
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Description

1-ethenyl-2-methylbenzene, 1-ethenyl-3-methylbenzene, and 1-ethenyl-4-methylbenzene are organic compounds that belong to the class of aromatic hydrocarbons These compounds are derivatives of toluene, where the methyl group is substituted with an ethenyl group at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenyl-2-methylbenzene, 1-ethenyl-3-methylbenzene, and 1-ethenyl-4-methylbenzene can be synthesized through various methods. One common method involves the alkylation of toluene with ethylene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired products.

Industrial Production Methods

In industrial settings, these compounds are produced through catalytic dehydrogenation of ethylbenzene derivatives. The process involves passing the ethylbenzene derivatives over a catalyst at high temperatures, resulting in the removal of hydrogen and the formation of the ethenyl-substituted products.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: They can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: They can be reduced to form ethyl-substituted benzene derivatives.

    Substitution: They can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

These compounds have various applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of polymers, resins, and other organic compounds.

    Biology: Studied for their potential biological activities and interactions with biological molecules.

    Medicine: Investigated for their potential use in drug development and as precursors for pharmaceutical compounds.

    Industry: Used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with molecular targets and pathways in chemical reactions. For example, in electrophilic aromatic substitution reactions, the ethenyl group activates the benzene ring towards electrophilic attack, facilitating the formation of substituted products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-methylbenzene:

    1-ethyl-3-methylbenzene:

Properties

IUPAC Name

1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9;1-3-9-7-5-4-6-8(9)2/h3*3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRVNINHFBZOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C.CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39294-88-7
Record name 3(4)-Methylstyrene,mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene
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1-ethenyl-2-methylbenzene;1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene

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